2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-thiazole-4-carboxamide
Description
This compound features a 1,3-thiazole core substituted with a phenyl group at position 2 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl chain.
Properties
IUPAC Name |
2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2S/c20-19(21,22)18(26,14-9-5-2-6-10-14)12-23-16(25)15-11-27-17(24-15)13-7-3-1-4-8-13/h1-11,26H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMDMLXLWCNEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Formation of Carboxamide: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thiazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl rings or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Molecular Design
The following table highlights key structural differences and similarities with analogs identified in the evidence:
Biological Activity
2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-thiazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a thiazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 392.4 g/mol. The presence of fluorine atoms in its structure enhances its chemical stability and reactivity, making it a valuable candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 1795297-66-3 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, thiazole derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities. A study highlighted that such compounds demonstrated efficacy against various gram-positive and gram-negative bacteria, as well as fungal strains like Aspergillus and Candida species .
The mechanism by which this compound exerts its biological effects often involves the inhibition of specific enzymes or interaction with cellular receptors. The fluorinated moieties enhance binding affinity to these targets. For example, thiazole derivatives are known to interfere with metabolic pathways crucial for microbial survival .
Case Studies
- Anticonvulsant Activity : Analogs of 3,3,3-trifluoro compounds have shown promising results in reducing the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significant cardiovascular side effects. These findings suggest potential applications in anesthetic protocols .
- Enzyme Inhibition : In vitro studies have demonstrated that similar thiazole derivatives can inhibit enzymes linked to cancer progression and microbial resistance. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl or thiazole rings can lead to enhanced inhibitory effects against specific enzymes .
Research Findings
Recent research has focused on optimizing the synthesis and evaluating the biological activity of thiazole derivatives:
Q & A
Basic Questions
Q. What synthetic strategies are effective for preparing 2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-thiazole-4-carboxamide?
- Methodological Answer : Optimize reaction conditions by adapting protocols from analogous thiazole-carboxamide syntheses. For example, use a two-step approach: (i) coupling of 1,3-thiazole-4-carboxylic acid derivatives with amines under reflux in acetonitrile or DMF, and (ii) introducing trifluoromethyl and hydroxyl groups via nucleophilic substitution or oxidation. Yields >85% are achievable with controlled stoichiometry and catalytic bases like triethylamine .
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify the thiazole proton (δ ~8.5 ppm) and carbons (C4-thiazole: δ ~160 ppm). The trifluoromethyl group (CF3) appears as a singlet in 19F NMR (δ ~-60 ppm), while the hydroxypropyl moiety shows a broad OH peak (δ ~5 ppm) and split signals for diastereotopic protons .
- FT-IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl groups (O-H stretch at ~3300 cm⁻¹) .
Q. What purification methods are recommended to isolate this compound with high purity?
- Methodological Answer : Use silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v) to remove unreacted starting materials. Recrystallization from ethanol/water mixtures (2:1) improves purity, as demonstrated for structurally similar thiazoles .
Advanced Research Questions
Q. How can contradictions between experimental and theoretical elemental analysis data be resolved?
- Methodological Answer : Minor deviations in C/H/N percentages (e.g., ±0.5%) may arise from hygroscopicity or residual solvents. Dry samples under vacuum (60°C, 24 hrs) and repeat combustion analysis. For persistent discrepancies, use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties, such as frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with thiazole derivatives in , where substituent effects on bioactivity were rationalized computationally .
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?
- Methodological Answer : Use SHELXL for refinement, employing constraints for disordered CF3 or phenyl groups. For twinned data, apply the TWIN/BASF commands and validate with R1/wR2 convergence (<5% difference). Residual density maps should show peaks <1 eÅ⁻³ .
Q. What strategies mitigate low reproducibility in synthetic yields across labs?
- Methodological Answer : Standardize reaction parameters (e.g., anhydrous solvents, inert atmosphere) and monitor intermediates via TLC or in-situ FT-IR. For moisture-sensitive steps (e.g., trifluoroalkylation), use molecular sieves or Schlenk techniques, as described for CF3-containing thiazoles in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
